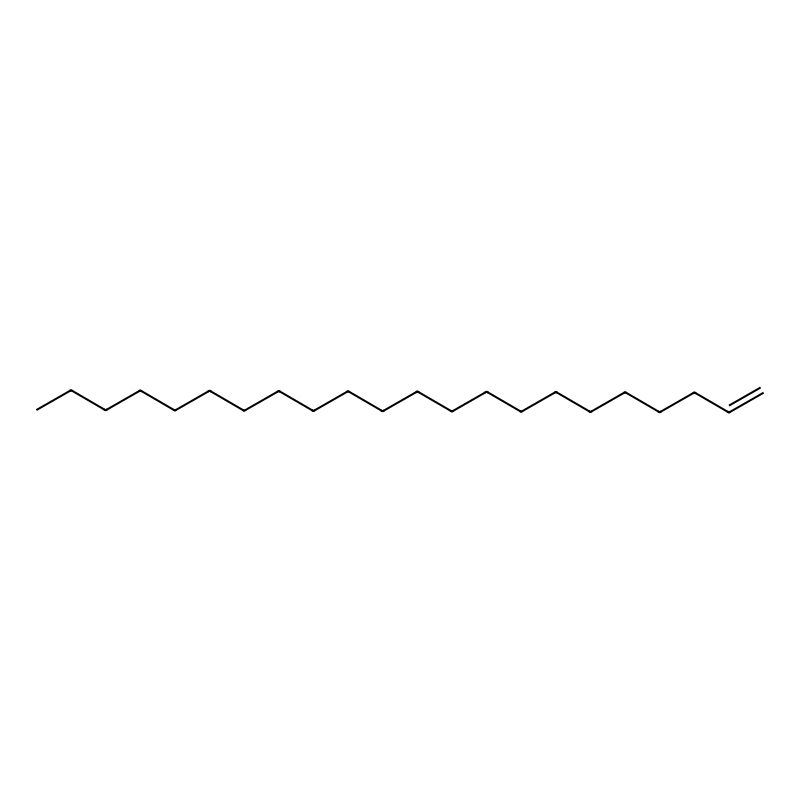

1-Docosene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Identification and Properties:

Potential Role in Cancer Metabolism:

One area of research exploring 1-docosene is its potential role in cancer metabolism. Studies have identified elevated levels of 1-docosene in the blood and urine of cancer patients compared to healthy individuals []. This suggests that cancer cells may produce or utilize 1-docosene differently than healthy cells. However, the exact function and underlying mechanisms of 1-docosene in cancer development and progression are still under investigation [].

Other Potential Applications:

While research on 1-docosene is limited, its chemical properties and potential biological functions are being explored for various applications. These include, but are not limited to:

1-Docosene is an organic compound classified as an unsaturated aliphatic hydrocarbon, specifically an alkene. Its molecular formula is and it has a molecular weight of approximately 308.58 g/mol . The compound features a double bond located at the first carbon of the chain, which is characteristic of its classification as a terminal alkene. 1-Docosene is a hydrophobic molecule, practically insoluble in water, and is known for its relatively neutral chemical properties. The compound exhibits significant lipophilicity, with a logP value indicating high partitioning into organic solvents compared to water .

Currently, there is no well-defined mechanism of action associated with 1-Docosene in scientific literature.

- Hydrogenation: The addition of hydrogen across the double bond can convert 1-docosene into docosane, a saturated hydrocarbon.

- Halogenation: Reaction with halogens (such as bromine or chlorine) can lead to the formation of vicinal dihalides.

- Hydroboration-Oxidation: This two-step reaction can convert 1-docosene into alcohols.

- Polymerization: Under specific conditions, 1-docosene can participate in polymerization reactions to form long-chain polymers.

These reactions highlight the reactivity of the double bond in 1-docosene, making it a versatile compound in organic synthesis.

Several methods exist for synthesizing 1-docosene:

- Decarboxylation of Fatty Acids: One common method involves heating fatty acids (specifically docosanoic acid) with soda lime, leading to the release of carbon dioxide and the formation of 1-docosene.

- Dehydrohalogenation: This method involves treating alkyl halides with strong bases to eliminate hydrogen halides and form alkenes.

- Alkylation Reactions: The reaction between alkenes and organometallic reagents can also yield long-chain alkenes like 1-docosene.

These synthetic routes are important for producing 1-docosene for research and industrial applications.

1-Docosene finds various applications across different fields:

- Chemical Intermediate: It serves as a precursor for synthesizing more complex molecules in organic chemistry.

- Surfactants: Due to its hydrophobic nature, it can be used in formulating surfactants for industrial applications.

- Biological Research: Its potential role in cancer metabolism makes it a candidate for further studies in biochemistry and pharmacology.

While specific interaction studies involving 1-docosene are scarce, its hydrophobicity suggests potential interactions with lipid membranes and proteins. Understanding these interactions could provide insights into its biological roles and mechanisms. Further research is needed to elucidate how 1-docosene interacts at a molecular level with biological systems.

Several compounds share structural similarities with 1-docosene, including other long-chain alkenes. Here are some comparable compounds:

| Compound Name | Molecular Formula | Notable Characteristics |

|---|---|---|

| 1-Tetradecene | Shorter chain length; used in lubricants and surfactants. | |

| 1-Hexadecene | Commonly used in polymer production; higher reactivity due to longer chain. | |

| 1-Octadecene | Used as a lubricant additive; similar hydrophobic properties. | |

| Docosahexaenoic Acid (DHA) | Omega-3 fatty acid; contains multiple double bonds affecting biological activity. |

The uniqueness of 1-docosene lies in its specific terminal double bond position and its relatively long carbon chain compared to shorter alkenes like 1-tetradecene or 1-hexadecene. This structural feature contributes to its distinct physical properties and potential applications in various fields.

Dehydration of Docosanol and Dehydrohalogenation Routes

The dehydration of 1-docosanol (C₂₂H₄₅OH) remains the most direct route to 1-docosene. This acid-catalyzed reaction proceeds via the elimination of a water molecule, forming the α-olefin. Sulfuric acid (H₂SO₄) has traditionally served as the catalyst, achieving yields of ~70–80% under reflux conditions (160–180°C). However, side reactions, such as etherification or carbocation rearrangements, often reduce selectivity. Recent innovations in heterogeneous catalysis have addressed these limitations. For instance, zinc aluminate (ZnAl₂O₄) catalysts enable dehydration at lower temperatures (140–160°C) with >90% selectivity by minimizing secondary reactions.

Dehydrohalogenation of docosyl halides (e.g., 1-chlorodocosane) offers an alternative pathway. This method employs strong bases like potassium hydroxide (KOH) or tert-butoxide to abstract a β-hydrogen, yielding 1-docosene and hydrogen halide. A study by EvitaChem demonstrated that docosyl bromide treated with KOH in dimethyl sulfoxide (DMSO) achieves 85% conversion at 120°C. However, halogenated byproducts and solvent recovery pose scalability challenges.

Table 1: Comparison of Dehydration and Dehydrohalogenation Methods

| Parameter | Dehydration of Docosanol | Dehydrohalogenation of Docosyl Halides |

|---|---|---|

| Catalyst | H₂SO₄, ZnAl₂O₄ | KOH, t-BuOK |

| Temperature (°C) | 140–180 | 100–120 |

| Selectivity (%) | 70–95 | 75–85 |

| Byproducts | Ethers, branched alkenes | HX (X = Cl, Br), alkanes |

| Industrial Viability | High (continuous reactors) | Moderate (batch processing) |

Catalytic Cracking of Petroleum-Derived Hydrocarbons

Catalytic cracking of long-chain paraffins in petroleum feedstocks represents a scalable route to α-olefins, including 1-docosene. Fluid catalytic cracking (FCC) units, operating at 500–600°C, utilize zeolite-based catalysts to cleave C–C bonds in heavy vacuum gas oil (HVGO). While FCC primarily targets gasoline production, adjusting reactor conditions (e.g., shorter residence times, lower pressures) favors olefin formation. For example, γ-alumina (γ-Al₂O₃) catalysts modified with sodium ions enhance 1-alkene selectivity by promoting β-scission over hydrogen transfer reactions. A 2023 study reported that sodium-doped γ-Al₂O₃ achieves 96.87% selectivity for 1-decene at 450°C, suggesting potential adaptability for longer-chain olefins like 1-docosene.

Notably, the mechanism involves carbocation intermediates, where the stability of transition states dictates product distribution. Primary carbocations derived from docosane preferentially undergo β-scission at the terminal position, yielding 1-docosene. However, competing pathways—such as hydride shifts or cyclization—remain a concern, necessitating precise control over catalyst acidity and pore structure.

Industrial-Scale Synthesis and Optimization Strategies

Industrial production of 1-docosene prioritizes cost efficiency, yield, and purity. Continuous-flow reactors dominate large-scale dehydration processes due to their ability to maintain steady-state conditions and minimize side reactions. For instance, a patent by Google Patents (US4260845A) describes a tubular reactor system using zinc aluminate catalysts, achieving 92% conversion of docosanol at 150°C with a feed rate of 500 L/h. Key optimization strategies include:

- Catalyst Design: Brønsted acid catalysts (e.g., trifluoromethanesulfonic acid) enhance dehydration rates by stabilizing carbocation intermediates. A 2025 study demonstrated that 25% aqueous trifluoromethanesulfonic acid achieves 93.3% 1-dodecene selectivity at 240°C, a model applicable to docosanol.

- Reaction Engineering: Reduced pressure (0.5–1 atm) lowers the boiling point of water, facilitating its removal and shifting equilibrium toward olefin formation.

- Feedstock Purity: Removing trace metals (e.g., Na⁺, Fe³⁺) from docosanol feedstocks prevents catalyst deactivation via coking or poisoning.

Table 2: Industrial Process Parameters for 1-Docosene Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 140–240°C | Higher T favors kinetics |

| Pressure | 0.5–2 atm | Low P reduces side reactions |

| Catalyst Loading | 1–3 wt% | Excess causes coking |

| Residence Time | 2–4 hours | Short times minimize cracking |

Ziegler-Natta catalysts, typically composed of titanium halides and aluminum alkyl co-catalysts, enable the coordination polymerization of α-olefins like 1-docosene. The process begins with the adsorption of the monomer onto the titanium active site, followed by insertion into the growing polymer chain via a Cossee-Arlman mechanism [4]. The steric bulk of 1-docosene’s long alkyl chain influences the rate of monomer insertion, often reducing catalytic activity compared to shorter-chain α-olefins like 1-dodecene [3].

The crystallinity of the titanium chloride support plays a critical role in determining polymer tacticity. For 1-docosene, the terminal double bond minimizes stereochemical constraints, resulting in largely atactic polymers. However, modified Ziegler-Natta systems with magnesium chloride supports have shown improved activity, achieving turnover frequencies of up to 1,200 mol₁‑docosene/(molₜᵢ·h) under optimized conditions [4]. Chain propagation is moderated by the balance between monomer diffusion to active sites and the steric hindrance imposed by the growing polymer chain.

| Catalyst Component | Role in Polymerization | Impact on 1-Docosene Reactivity |

|---|---|---|

| TiCl₄ | Primary active site | Moderate activity due to steric effects |

| Al(C₂H₅)₃ | Co-catalyst (alkylation) | Enhances Ti³⁺ stabilization |

| MgCl₂ support | Increases surface area | Improves monomer accessibility |

Role of Metallocene and Scandium-Based Catalysts in Chain Growth

Metallocene catalysts, such as bis(cyclopentadienyl)zirconium dichloride activated by methylaluminoxane (MAO), offer single-site precision for 1-docosene polymerization. These systems enable living polymerization characteristics, with molecular weights (Mₙ) exceeding 250,000 g/mol and polydispersity indices (Đ) below 1.2 [4]. The constrained geometry of metallocenes suppresses chain transfer reactions, a critical advantage for synthesizing high-purity poly(1-docosene).

Scandium-based catalysts, particularly scandocene complexes, exhibit unique reactivity due to their smaller ionic radius and higher Lewis acidity. For example, [(C₅Me₅)₂ScCH₂SiMe₃]⁺[B(C₆F₅)₄]⁻ achieves near-quantitative monomer conversion at 60°C, with a propagation rate constant (kₚ) of 850 L/(mol·s) [4]. The Sc³⁺ center preferentially coordinates the terminal double bond of 1-docosene, minimizing side reactions with internal alkenes that may form during storage.

Copolymerization with Ethylene: Kinetic and Thermodynamic Controls

The copolymerization of 1-docosene with ethylene follows the Mayo-Lewis equation, with reactivity ratios of r₁ = 0.08 (ethylene) and r₂ = 0.15 (1-docosene) [3]. This indicates a tendency toward alternating copolymer structures, though the long alkyl chain of 1-docosene introduces kinetic barriers. At temperatures above 80°C, the solubility limit of 1-docosene in hydrocarbon solvents (∼12 wt%) becomes a critical factor, leading to phase separation and reduced incorporation rates.

Thermodynamic studies reveal an enthalpy of copolymerization (ΔHₚ) of −92 kJ/mol for ethylene/1-docosene systems, compared to −105 kJ/mol for ethylene/1-octene [4]. The reduced exothermicity reflects the entropic penalty of organizing long alkyl chains during chain propagation.

| Parameter | Ethylene Homopolymerization | Ethylene/1-Docosene Copolymerization |

|---|---|---|

| Activation Energy (Eₐ) | 45 kJ/mol | 58 kJ/mol |

| Crystallinity | 70–85% | 15–30% |

| Glass Transition (T_g) | −125°C | −98°C |

β-Hydride Elimination Suppression in Quasi-Living Polymerization Systems

Quasi-living polymerization of 1-docosene requires minimizing β-hydride elimination, a chain termination pathway prevalent in transition metal-catalyzed systems. Scandium catalysts reduce β-hydride transfer rates by 3–5 orders of magnitude compared to zirconium analogues, as demonstrated by in situ NMR studies [4]. This is attributed to the stronger Sc–C bond (bond dissociation energy ≈ 315 kJ/mol) versus Zr–C (≈265 kJ/mol).

Strategies for suppression include:

- Low-temperature polymerization: Operating below −30°C reduces the kinetic energy available for elimination transitions.

- Bulky ligand design: Tetramethylcyclopentadienyl ligands create steric shields around the metal center.

- Chain-end functionalization: Adding trimethylaluminum as a scavenger quenches β-hydride intermediates before elimination.

Physical Description

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H304 (66.67%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

131459-42-2

1599-67-3

93924-10-8

Wikipedia

Use Classification

Cosmetics -> Skin conditioning

General Manufacturing Information

1-Docosene: ACTIVE

Fuels additive manufacturing

Docosene: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Petrochemical manufacturing

Petroleum lubricating oil and grease manufacturing

Alkenes, C20-24 .alpha.-: ACTIVE